Synthetic Accessibility: Regioselective Fischer Cyclization Yields for Nitroindole-2-Carboxylate Isomers
In the Fischer indole synthesis of nitroindole-2-carboxylates using polyphosphoric acid (PPA), the choice of nitrophenylhydrazone starting material dictates the regioisomeric outcome and yield. The p-nitrophenylhydrazone of ethyl pyruvate cyclizes to afford exclusively ethyl 5-nitroindole-2-carboxylate [1]. In contrast, the m-nitrophenylhydrazone yields a mixture of ethyl 4-nitroindole-2-carboxylate and ethyl 6-nitroindole-2-carboxylate, which requires fractional crystallization for separation [1]. The o-nitrophenylhydrazone yields ethyl 7-nitroindole-2-carboxylate in 66% yield [1]. A modified procedure at lower temperatures (50-60°C) using ethyl acetate for recrystallization improved yields for all regioisomers, but the 5-nitro isomer remains the most straightforward to access without isomeric contamination [2].
| Evidence Dimension | Synthetic yield and isomeric purity from Fischer cyclization |
|---|---|
| Target Compound Data | Ethyl 5-nitroindole-2-carboxylate: exclusive regioisomer from p-nitrophenylhydrazone; yields improved under modified low-temperature conditions [1][2] |
| Comparator Or Baseline | Ethyl 4-nitroindole-2-carboxylate and ethyl 6-nitroindole-2-carboxylate: mixture from m-nitrophenylhydrazone requiring fractional crystallization; Ethyl 7-nitroindole-2-carboxylate: 66% yield from o-nitrophenylhydrazone [1] |
| Quantified Difference | Exclusive regioisomer formation vs. isomeric mixtures or 66% yield |
| Conditions | Polyphosphoric acid (PPA) catalyzed Fischer cyclization of ethyl pyruvate nitrophenylhydrazones |
Why This Matters
Procurement of the 5-nitro regioisomer eliminates the need for costly and time-consuming isomeric separations, ensuring higher synthetic efficiency and purity for downstream applications.
- [1] Parmerter, S. M., Cook, A. G., & Dixon, W. B. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro-and 7-Nitroindole. Journal of the American Chemical Society, 80(17), 4621-4622. View Source
- [2] Narayana, B., et al. (2005). Synthesis of some new biologically active 1,3,4-oxadiazolyl nitroindoles and a modified Fischer indole synthesis of ethyl nitro indole-2-carboxylates. Bioorganic & Medicinal Chemistry, 13(15), 4639-4645. View Source
